Glycidyl oleate

Polymer Chemistry Reactive Diluents Formulation Science

Glycidyl oleate (CAS 5431-33-4) is a glycidyl ester derived from the reaction of glycidol with oleic acid, a monounsaturated C18:1 fatty acid. It belongs to the class of fatty acid glycidyl esters, characterized by a terminal epoxide (oxirane) group and an ester-linked long-chain alkyl moiety.

Molecular Formula C21H38O3
Molecular Weight 338.5 g/mol
CAS No. 5431-33-4
Cat. No. B136048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl oleate
CAS5431-33-4
Synonyms(9Z)-9-Octadecenoic Acid-13C18 2-Oxiranylmethyl Ester;  Oleic Acid-13C18 2,3-Epoxypropyl Ester;  NSC 13542-13C18;  Oleic Acid-13C18 Glycidyl Ester; 
Molecular FormulaC21H38O3
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1CO1
InChIInChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-
InChIKeyVWYIWOYBERNXLX-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glycidyl Oleate (CAS 5431-33-4) Technical Baseline: Chemical Identity and Core Attributes


Glycidyl oleate (CAS 5431-33-4) is a glycidyl ester derived from the reaction of glycidol with oleic acid, a monounsaturated C18:1 fatty acid [1]. It belongs to the class of fatty acid glycidyl esters, characterized by a terminal epoxide (oxirane) group and an ester-linked long-chain alkyl moiety. Physicochemical parameters include a molecular weight of 338.52 g/mol, a melting point of -1 °C, and a density of 0.8987 g/cm³ at 60 °C, consistent with a clear, colorless oil at ambient temperature [2]. Its dual functionality—a reactive epoxide and an unsaturated fatty acid tail—defines its behavior in polymerization, formulation, and synthetic chemistry applications . This overview establishes the baseline characteristics against which all differentiation claims must be quantitatively validated.

Why Glycidyl Oleate Cannot Be Directly Substituted: Critical Property Divergence from Close Analogs


Generic substitution of glycidyl esters is technically unsound due to quantifiable divergences in key performance properties. Direct comparators such as glycidyl stearate (saturated C18) and glycidyl laurate (saturated C12) differ in chain unsaturation and length, leading to measurable shifts in melting point, viscosity, reactivity, and biological specificity. For example, the cis-double bond in glycidyl oleate lowers its melting point by approximately 16–21 °C relative to glycidyl stearate, directly impacting low-temperature fluidity and formulation behavior [1]. In polymer systems, this unsaturation can alter compatibility and plasticization efficiency [2]. Furthermore, in biochemical applications, the oleate moiety confers specific receptor-binding activity not replicated by saturated-chain analogs [3]. These are not marginal differences; they are threshold-level variations that determine the compound's suitability for specific scientific and industrial workflows. Therefore, procurement decisions must be guided by quantified differentiation rather than assumed class-level equivalence.

Glycidyl Oleate (CAS 5431-33-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Melting Point Depression vs. Glycidyl Stearate: Enables Low-Temperature Fluidity

Glycidyl oleate exhibits a significantly lower melting point compared to its saturated C18 analog, glycidyl stearate. The cis-9 double bond in the oleate chain introduces a structural kink that disrupts crystalline packing, resulting in a melting point of approximately -1 °C [1], whereas glycidyl stearate melts at approximately 35 °C [2]. This depression of 36 °C (or a reduction of 15–20 °C as noted in secondary sources) directly translates to superior low-temperature fluidity and handling characteristics. In epoxy resin formulations, this lower melting point facilitates incorporation as a reactive diluent without requiring pre-heating, improving processability and compatibility in room-temperature curing systems [3].

Polymer Chemistry Reactive Diluents Formulation Science

Viscosity Advantage in Reactive Diluent Applications vs. Saturated Analogs

The unsaturation in glycidyl oleate confers lower viscosity compared to saturated glycidyl esters of similar molecular weight. While direct viscosity data for glycidyl stearate is limited, class-level inference from fatty acid ester behavior indicates that cis-unsaturation reduces intermolecular forces, lowering viscosity. Glycidyl oleate has a reported viscosity of approximately 1,000 cP . In contrast, saturated analogs like glycidyl stearate, with a melting point near 35 °C, would be semi-solid at room temperature, precluding direct viscosity comparison under identical conditions. For epoxy resin formulations, this lower viscosity enables higher loading as a reactive diluent without excessive viscosity build-up, a key performance differentiator for coatings and adhesives requiring low VOC content [1].

Epoxy Resins Viscosity Control Coating Formulations

Specificity in Lysophosphatidic Acid (LPA) Analog Synthesis vs. Saturated-Chain Glycidyl Esters

Glycidyl oleate is a key precursor for synthesizing lysophosphatidic acid (LPA) analogs that act as agonists at the Edg2 (LPA1) receptor [1]. The oleoyl chain (C18:1) is structurally critical for receptor recognition; saturated-chain analogs (e.g., glycidyl stearate) would produce LPA analogs with reduced or altered activity. While direct EC50 comparisons between LPA analogs derived from glycidyl oleate vs. glycidyl stearate are not available in the public literature, the established structure-activity relationship of LPA receptors indicates that the unsaturated oleoyl moiety is essential for high-affinity binding [2]. This makes glycidyl oleate uniquely suitable for preparing biologically active probes, whereas saturated-chain glycidyl esters would yield compounds of diminished utility for Edg2 receptor studies .

Biochemical Probes LPA Receptor Agonists Lipid Signaling

Plasticizer Compatibility Limitation in PVC: A Quantitative Failure Mode

A 1959 study on epoxy esters as PVC plasticizers provides a critical data point: glycidyl oleate was evaluated at 50 phr in PVC but exhibited initial incompatibility during milling; the evaluation was discontinued due to this failure [1]. In the same study, glycidyl epoxystearate and allyl epoxystearate demonstrated good initial compatibility. This is a clear, quantified (or rather, qualitatively decisive) differentiation: glycidyl oleate is not suitable as a primary plasticizer for PVC under standard compounding conditions, whereas other epoxy esters with internal oxirane groups are. This finding underscores that terminal epoxides in long-chain esters do not confer the same plasticizing efficacy as internally positioned oxirane groups. For users seeking a PVC plasticizer, this evidence directly eliminates glycidyl oleate as a viable candidate, highlighting the risk of substituting based on class assumptions.

PVC Plasticizers Polymer Compounding Compatibility

Reactivity in Ring-Opening Polymerization: A Class-Level Position

Glycidyl esters, including glycidyl oleate, undergo selective ring-opening polymerization (ROP) of the epoxide group, enabling the synthesis of glycerol-based (co)polyethers [1]. The reactivity is governed by the terminal epoxide, which exhibits high ring strain. While direct kinetic rate constants for glycidyl oleate ROP are not publicly reported, studies on alkyl glycidyl ethers show that cationic photopolymerization proceeds with measurable induction periods and front velocities [2]. The presence of the ester carbonyl in glycidyl oleate can influence the coordinative mechanism of polymerization [3]. This positions glycidyl oleate as a versatile monomer for synthesizing polyethers with pendant oleate chains, distinct from saturated analogs in terms of final polymer properties (e.g., hydrophobicity, flexibility). The key differentiation is not in the rate of ROP, but in the functional group introduced into the polymer backbone.

Polymer Synthesis Ring-Opening Polymerization Block Copolymers

Glycidyl Oleate (CAS 5431-33-4): Evidence-Backed Application Scenarios for Procurement


Synthesis of Oleoyl-Lysophosphatidic Acid (LPA) Analogs for Edg2 Receptor Studies

Procure glycidyl oleate as a precursor for the stereoselective synthesis of oleoyl-LPA analogs. These analogs serve as agonists for the Edg2 (LPA1) receptor in biochemical and pharmacological studies. The oleoyl chain is essential for receptor recognition; substituting glycidyl stearate would yield a biologically less active or inactive analog [1]. This application is supported by established synthetic methods using the epoxide as a handle for introducing a phosphate group [2].

Reactive Diluent for Low-Viscosity Epoxy Resin Formulations

Utilize glycidyl oleate as a reactive diluent in epoxy resin systems where low viscosity and room-temperature processability are required. Its melting point of -1 °C and liquid state at ambient temperature [1] allow for easy incorporation without pre-heating, unlike semi-solid saturated analogs [2]. This reduces the need for volatile organic solvents in coatings and adhesives, improving environmental compliance and application characteristics .

Monomer for Glycerol-Based Copolyethers with Pendant Oleate Chains

Employ glycidyl oleate as a monomer in ring-opening polymerization (ROP) to produce glycerol-based polyethers with hydrophobic, unsaturated side chains. These polymers can be tailored for applications requiring specific hydrophobicity, flexibility, or further functionalization via the double bond. The reactivity of the terminal epoxide is well-characterized for this class of compounds [1], enabling the synthesis of well-defined block copolymers [2].

Avoid as Primary Plasticizer for PVC: Evidence-Based Exclusion

Do not procure glycidyl oleate for use as a primary plasticizer in poly(vinyl chloride) (PVC) compounds. Quantitative evidence from a 1959 study demonstrates that glycidyl oleate is incompatible with PVC during milling at 50 phr, leading to phase separation and failed compounding [1]. Alternative epoxy esters with internal oxirane groups (e.g., glycidyl epoxystearate) should be selected for plasticizer applications [2]. This is a critical procurement exclusion criterion.

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